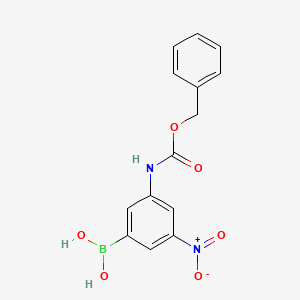

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid

Übersicht

Beschreibung

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid is a boronic acid derivative that features a benzyloxycarbonyl-protected amine and a nitro group on a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid typically involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by nitration and boronation reactions. The general steps are as follows:

Protection of Amine: The amine group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate.

Nitration: The protected amine is then nitrated using a nitrating agent like nitric acid or a nitrating mixture (e.g., sulfuric acid and nitric acid).

Boronation: The nitrated compound is subjected to a boronation reaction using a boronic acid or boronate ester precursor under conditions such as Suzuki coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl halides.

Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd-C) and hydrogen gas.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).

Deprotection: Palladium on carbon (Pd-C), hydrogen gas.

Major Products

Reduction: Conversion of the nitro group to an amine.

Suzuki Coupling: Formation of biaryl compounds.

Deprotection: Free amine compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid serves as a versatile building block in organic synthesis. Its primary application lies in the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst, resulting in the formation of new carbon-carbon bonds.

| Reaction Type | Reagents | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide + this compound | Biaryl compounds |

| Oxidation | Hydrogen peroxide | Phenolic derivatives |

| Hydrolysis | Acidic/Basic conditions | Corresponding amine |

Biological Applications

Research indicates that this compound may act as a protease inhibitor, which could have significant implications for therapeutic developments. Protease inhibitors are crucial in treating various diseases, including cancer and viral infections.

- Potential Uses :

- Development of novel anti-cancer drugs.

- Therapeutic agents targeting specific proteases involved in disease progression.

Material Science

In material science, this compound is utilized for synthesizing advanced materials and as a reagent in various industrial processes. Its ability to form stable complexes with biomolecules opens avenues for creating functionalized surfaces and materials.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficiency of using this compound in synthesizing biaryl compounds through the Suzuki-Miyaura reaction. The researchers noted high yields and selectivity when using this boronic acid derivative compared to traditional methods.

Case Study 2: Protease Inhibition

In another study focusing on its biological properties, researchers evaluated the inhibitory effects of this compound on specific proteases linked to cancer progression. The results indicated that it effectively inhibited protease activity, suggesting its potential as a lead compound for drug development.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the benzyloxycarbonyl and nitro groups, making it less versatile in certain synthetic applications.

4-Nitrophenylboronic Acid: Similar nitro group but lacks the benzyloxycarbonyl-protected amine, limiting its use in peptide synthesis.

Benzyloxycarbonyl-protected Amines: These compounds have the protective group but lack the boronic acid functionality, reducing their utility in Suzuki coupling reactions.

Uniqueness

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid is unique due to its combination of a benzyloxycarbonyl-protected amine, a nitro group, and a boronic acid moiety. This combination allows for diverse reactivity and applications in organic synthesis, medicinal chemistry, and material science.

Biologische Aktivität

3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies and reviews.

- Chemical Formula : C14H13BN2O6

- Molecular Weight : 302.07 g/mol

- Structure : The compound features a boronic acid moiety, which is known for its ability to interact with various biomolecules, making it a valuable tool in drug design and development.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer activity. A study highlighted that derivatives of phenylboronic acids can induce cytotoxic effects on cancer cell lines. For instance, the compound showed a high cytotoxic effect on the MCF-7 breast cancer cell line with an IC50 value of 18.76 ± 0.62 µg/mL . This suggests its potential as an anticancer agent.

Antioxidant Activity

The compound's antioxidant properties have been evaluated through various assays. It demonstrated strong antioxidant activity with IC50 values of:

- ABTS cation radical : 0.11 ± 0.01 µg/mL

- DPPH free radical scavenging : 0.14 ± 0.01 µg/mL

- CUPRAC method : 1.73 ± 0.16 µg/mL .

These results indicate that the compound can effectively scavenge free radicals, potentially protecting cells from oxidative stress.

Enzyme Inhibition

This compound has also shown promise as an enzyme inhibitor:

- Butyrylcholinesterase (BChE) : IC50 = 3.12 ± 0.04 µg/mL

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL

- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL .

These findings suggest that the compound may have applications in treating conditions related to enzyme dysregulation, such as neurodegenerative diseases.

Antibacterial Activity

The antibacterial efficacy of the compound was assessed against Escherichia coli (ATCC 25922), showing effectiveness at concentrations of 6.50 mg/mL . This positions it as a candidate for further development in antibacterial therapies.

Formulation Studies

A recent study formulated a cream containing this boronic acid derivative, evaluating its dermatological and microbiological properties. The cream was found to be safe for dermatological use and effective against microbial strains, indicating its potential for cosmetic applications .

The synthesis of this compound typically involves reactions that capitalize on the unique reactivity of boronic acids, such as Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-boron bonds essential for biological activity . The mechanism by which it exerts its biological effects often involves interactions with specific biomolecules or pathways relevant to cancer and other diseases.

Eigenschaften

IUPAC Name |

[3-nitro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BN2O6/c18-14(23-9-10-4-2-1-3-5-10)16-12-6-11(15(19)20)7-13(8-12)17(21)22/h1-8,19-20H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBCLFIDIDSVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657458 | |

| Record name | (3-{[(Benzyloxy)carbonyl]amino}-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-56-4 | |

| Record name | (3-{[(Benzyloxy)carbonyl]amino}-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.